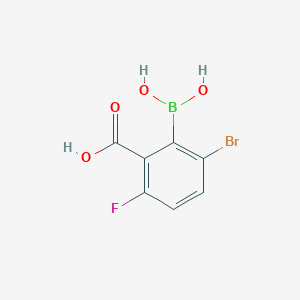
2-Chlor-4-(trifluormethyl)benzoylchlorid
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the chemical formula C8H3ClF4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fourth position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It’s known that benzoyl chloride compounds often react with amines, alcohols, and other nucleophiles, suggesting that these could be potential targets .
Mode of Action
2-Chloro-4-(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . The chlorine atom is a good leaving group, which makes the carbonyl carbon susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
It’s known that benzoyl chloride compounds can be used in the synthesis of various organic compounds, suggesting that they could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the presence of other compounds that can react with it .
Result of Action
It’s also known to be a skin irritant .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive compounds can influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzoyl chloride. For instance, it’s known to decompose in water, releasing toxic gases . Therefore, it should be handled with care, and exposure to water and humid environments should be avoided .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-(trifluoromethyl)benzoyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to 2-Chloro-4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) at room temperature.
Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Chloro-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
2-Chloro-4-(trifluoromethyl)benzyl alcohol: Formed from reduction.
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylbenzoyl chloride: Similar structure but lacks the chlorine atom.
4-Trifluoromethylbenzoyl chloride: Similar structure but lacks the chlorine atom at the second position.
2-Chlorobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 2-Chloro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents imparts distinct electronic properties, making it suitable for specific applications in pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDSIAHVMNJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1390063.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)



![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)
